molecular formula C26H22N4O3S B2479414 benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 946330-07-0

benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No. B2479414
M. Wt: 470.55
InChI Key: GYDUOLOQNRCBQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups and structural features that are common in medicinal chemistry . These include the indole ring, a triazole ring, a benzyl group, and a methoxyphenyl group. The indole ring is a key structural component of many biologically active compounds . The triazole ring is a versatile heterocycle that is often used in drug design due to its ability to mimic various functional groups and participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be expected to be fairly complex, due to the presence of multiple rings and functional groups. The indole and triazole rings are aromatic, meaning they are planar and have a delocalized π-electron system .


Chemical Reactions Analysis

The reactivity of this compound would be expected to be influenced by the presence of the indole and triazole rings, as well as the various substituents. The indole ring is known to undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the indole and triazole rings, as well as the various substituents. For example, the presence of the methoxy group could increase the compound’s lipophilicity, which could influence its absorption and distribution in the body .

Scientific Research Applications

Synthesis and Antifungal Activity : Benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has been synthesized as a part of a series of triazolylindole derivatives. This series, which includes compounds such as 2 - ((2 - (phenyl/4 - chlorophenyl) - 1 - ((4 - ((Z) - 1 - (substitutedphenyl)ethylideneamino) - 5 - mercapto - 4H - 1,2,4 - triazol - 3 - yl)methyl) - 1H - indol - 3 - yl)methyleneamino)benzoic acid, were assessed for their antifungal activities (Singh & Vedi, 2014).

Anticancer Activity : The compound is part of a larger group of compounds that have been studied for their potential anticancer properties. For instance, gold (III) and nickel (II) complexes derived from similar compounds have shown promising cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy (Ghani & Alabdali, 2022).

Antioxidant and Antimicrobial Properties : Some derivatives of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate have been synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. This includes scavenging of DPPH and superoxide radicals and lipid peroxidation inhibition effects. These properties indicate the compound's potential in medical applications, especially in treating diseases caused by oxidative stress and infections (Baytas et al., 2012).

Anti-Inflammatory Activity : The compound belongs to a class of compounds that have been explored for their anti-inflammatory activity. Similar derivatives have been synthesized and tested for this purpose, showing promise as potential anti-inflammatory agents (Karande & Rathi, 2017).

Corrosion Inhibition : Derivatives of benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate have been studied for their corrosion inhibition properties, specifically for mild steel in HCl solutions. This application is critical in industrial settings where corrosion resistance is paramount (Yadav et al., 2013).

Future Directions

Given the presence of the indole and triazole rings, which are common in medicinal chemistry, this compound could be of interest for further study. Potential areas of research could include the synthesis of analogs, investigation of the compound’s reactivity, and screening for biological activity .

properties

IUPAC Name

benzyl 2-[[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-32-20-13-11-19(12-14-20)30-25(22-15-27-23-10-6-5-9-21(22)23)28-29-26(30)34-17-24(31)33-16-18-7-3-2-4-8-18/h2-15,27H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDUOLOQNRCBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)OCC3=CC=CC=C3)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 2-{[5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.